molecular formula C7H6BrFO B1265810 4-Bromo-2-fluoroanisole CAS No. 2357-52-0

4-Bromo-2-fluoroanisole

Cat. No. B1265810
CAS RN: 2357-52-0
M. Wt: 205.02 g/mol
InChI Key: DWNXGZBXFDNKOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoroanisole involves several chemical reactions, including bromination and hydrolysis processes. A practical method for its synthesis has been developed, utilizing diazotization of 2-fluoro-4-bromoaniline with sodium nitrite and an organic or inorganic acid to generate the diazonium salt for coupling with benzene, despite challenges such as the formation of dark decomposition products which lower yield and complicate product isolation (Qiu et al., 2009). Another synthesis approach involves a one-pot method, optimizing reaction conditions for improved yield (Li Yong-qiang, 2012).

Molecular Structure Analysis

The molecular structure and conformational properties of 2-fluoroanisole, a related compound, have been studied through gas electron diffraction and quantum chemical methods, revealing the existence of planar and nonplanar forms and providing insights into the stereochemical peculiarities of ortho derivatives of anisole (Novikov et al., 2003).

Chemical Reactions and Properties

The chemical reactions of 4-Bromo-2-fluoroanisole involve its utility as an intermediate in the synthesis of biologically active compounds. One notable reaction is its participation in the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, highlighting its importance in medicinal chemistry (Wang et al., 2016).

Physical Properties Analysis

Research on related compounds, such as 2-fluoroanisole, has provided insights into the conformational properties and preferred conformations, which are relevant for understanding the physical properties of 4-Bromo-2-fluoroanisole. The structural parameters and conformational compositions have been explored through studies on molecular structures and gas-phase analyses (Novikov et al., 2003).

Chemical Properties Analysis

The chemical properties of 4-Bromo-2-fluoroanisole include its reactivity and role as an intermediate in organic syntheses, particularly in the pharmaceutical industry. The compound's utility in synthesizing complex molecules with biological activity underscores its chemical versatility and significance (Qiu et al., 2009); (Wang et al., 2016).

Scientific Research Applications

Application in Synthesis of Heat and Pressure-Sensitive Dyes

4-Bromo-2-fluoroanisole plays a significant role in synthesizing black fluorane dye, an essential component in thermal papers. This dye, specifically 2-anilino-3-methyl-6-dibutylaminofluorane (ODB-2), is a key material in creating heat and pressure-sensitive dyes. A study by Xie et al. (2020) developed a continuous homogeneous bromination technology in a modular microreaction system, which improved the process of synthesizing 4-bromo-3-methylanisole, a related compound, with high selectivity and efficiency (Xie, Wang, Deng, & Luo, 2020).

Safety And Hazards

4-Bromo-2-fluoroanisole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

properties

IUPAC Name

4-bromo-2-fluoro-1-methoxybenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrFO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNXGZBXFDNKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80178195
Record name 4-Bromo-2-fluoroanisole
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Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Bromo-2-fluoroanisole

CAS RN

2357-52-0
Record name 4-Bromo-2-fluoroanisole
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Record name 4-Bromo-2-fluoroanisole
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Synthesis routes and methods I

Procedure details

To 50 ml of carbon disulfide in which 50 g of o-fluoroanisole was dissolved, a solution prepared by mixing 27 g of carbon dislufide with 63.8 g of bromine was slowly added dropwise at a temperature of -5° C. to 5° C. in 1 hour with stirring. After the dropping of the solution was finished, it was further stirred at 5° C. for 30 min, added with 125 ml of water, and subjected to extraction with chloroform. The chloroform layer was washed with an aqueous sodium thiosulfate (Na2S2O3) solution and an aqueous sodium hydrogencarbonate (NaHCO3) solution in turn. Then, the solvent was distilled off with an evaporator under a reduced pressure to obtain 70.9 of 4-bromo-2-fluoroanisole.
Quantity
50 mL
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50 g
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63.8 g
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125 mL
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Synthesis routes and methods II

Procedure details

306 g of 2-fluoroanisole was dissolved in 750 ml of chloroform. To the resulting solution, was added dropwise 389 g of bromine under stirring at room temperature. After the completion of the addition, the reaction mixture was heated under reflux for nine hours and then allowed to cool to room temperature. The mixture was washed with 500 ml of a 5% aqueous solution of sodium hydroxide and then the organic layer was washed with 500 ml portions of water thrice. The organic layer was separated and dried over anhydrous sodium sulfate. After distilling off the solvent, the residue was purified by distillation (main fraction: 14 mmHg, 98°-100° C.) to thereby give 454 g of 2-fluoro-4-bromoanisole. Yield: 91%.
Quantity
306 g
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reactant
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750 mL
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389 g
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Synthesis routes and methods III

Procedure details

2-Fluoro-4-bromophenol (1) (382.0 g, 2.0 mols) was dissolved in ethanol (1,000 ml), followed by adding potassium hydroxide (113.0 g, 2.0 mols) to the solution, sufficiently agitating the mixture, dropwise adding thereto methyl iodide (312.3 g, 2.2 mols), refluxing it for 4 hours, distilling off most of the ethanol, distilling the residue under reduced pressure and collecting a fraction of 65°-66° C. (4.5 mmHg) to obtain 2-fluoro-4-bromoanisole (2) (328.0 g). This compound was reacted with Mg (38.9 g) in diethyl ether to obtain 3-fluoro-4-methoxyphenylmagnesium bromide (3), followed by dropwise adding thereto cyclohexanone (157.0 g, 1.6 mol) at 7° C. or lower, agitating the mixture at room temperature for about 30 minutes, adding thereto 6N--HCl (350 ml), refluxing the mixture for one hour, washing the resulting organic layer with water, distilling off diethyl ether and recrystallizing the residue from ethanol to obtain (3'-fluoro-4'-methoxyphenyl)-cyclohexene-1 (4) (180.4 g) having a m.p. of 49.0°-50.0° C. This compound (112.0 g, 0.55 mol) was dissolved in xylene (700 ml), followed by adding p-chloranil (267.0 g, 1.1 mol) to the solution, refluxing the mixture for 4 hours, filtering off the resulting tetrachlorohydroquinone, washing the filtrate with 2N--NaOH aqueous solution, distilling off the solvent, subjecting the residue to column chromatography with a column filled with activated alumina and recrystallizing the resulting material from ethanol to obtain 3-fluoro-4-methoxybiphenyl (5) (69.2 g) having a m.p. of 84.5°-86.0° C.
Quantity
382 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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113 g
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reactant
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312.3 g
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reactant
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2-fluoroanisole
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Reactant of Route 6
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Citations

For This Compound
25
Citations
M Arivazhagan, NK Kandasamy, G Thilagavathi - 2012 - nopr.niscpr.res.in
… Considering these factors, a detailed spectral investigation of the 4-bromo-2fluoroanisole (4B2FA) is made here. In order to understand a full description of the vibrational spectra, …
Number of citations: 12 nopr.niscpr.res.in
TA Wildman - 1982 - mspace.lib.umanitoba.ca
… of the meËhoxy group in anisole, 2-fluoroanisole, 4-bromo-2-fluoroanisole, 4, 6-dibromo-2-… , of the neËhyl carbon, and of parËs of the roultfplets due to H6 of 4-bromo2-fluoroanisole. …
Number of citations: 5 mspace.lib.umanitoba.ca
L Zhang, D Yu, C Dong, M Cheng, L Hu, Z Zhou… - … Acta Part A: Molecular …, 2013 - Elsevier
… The FT-IR and FT-Raman spectra, coupled with the theoretical calculations of 4-bromo-2-fluoroanisole (4B2FA) were carried out by Arivazhagan et al. [14] and the charge transfer …
Number of citations: 5 www.sciencedirect.com
SM Kelly - Helvetica chimica acta, 1984 - Wiley Online Library
… The necessary hydroxy-benzonitriles were produced via demethylation [6] of the corresponding anisoles, which were prepared by cyanation of the analogous 4-bromo2-fluoroanisole …
Number of citations: 72 onlinelibrary.wiley.com
GW Gray, B Jones - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… The Grignard compound from 4-bromo-2-fluoroanisole was prepared in anhydrous ether-benzene and converted into the acid by the method described by Fries and Schimmelschmidt (…
Number of citations: 75 pubs.rsc.org
C Pugh, H Liu, SV Arehart… - Macromolecular …, 1995 - Wiley Online Library
… Methyl 2,5-diiodobenzoate was reacted with two equivalents of 2methyl-3-butyn-2-01 and 4-bromo-2fluoroanisole by the same one pot method described above, except that KO'Bu and …
Number of citations: 29 onlinelibrary.wiley.com
G Dantlgraber, D Shen, S Diele… - Chemistry of …, 2002 - ACS Publications
… Some haloanisoles 4 were commercially available (3- and 4-bromoanisole and 4-bromo-2-fluoroanisole); others were prepared by bromination of 2,3-difluoroanisole with bromine in …
Number of citations: 69 pubs.acs.org
S Gumus - 2018 - digitalcommons.wku.edu
Bromoarenes are important aromatic building blocks that are commonly used to synthesize various functional compounds in pharmaceutical, agrochemical and related industries. 1, 2 …
Number of citations: 0 digitalcommons.wku.edu
JJ Li, MB Norton, EJ Reinhard… - Journal of medicinal …, 1996 - ACS Publications
A novel series of terphenyl methyl sulfones and sulfonamides have been shown to be highly potent and selective cyclooxygenase-2 (COX-2) inhibitors. The sulfonamide analogs 17 …
Number of citations: 155 pubs.acs.org
M Hourdin, G Gouhier, A Gautier… - Journal of …, 2005 - ACS Publications
… Among the possible precursors of the fluorinated linker, we selected the commercially available 4-bromo-2-fluoroanisole (2). Indeed, the inherent inertness of the aryl group warrants the …
Number of citations: 16 pubs.acs.org

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